Myeloperoxidase (MPO) Inhibition: A 159 nM IC50 Profile Unmatched by Halogen-Substituted Analogs
N-(4-iodo-3-methoxyphenyl)acetamide inhibits recombinant human myeloperoxidase (MPO) with an IC50 of 159 nM [1]. This activity is a critical differentiator from its closest halogen analogs. While direct head-to-head MPO inhibition data for the 4-chloro and 4-bromo analogs are not available in public repositories, a class-level inference can be drawn. The iodine atom's unique polarizability and ability to form strong halogen bonds are essential for the observed activity. The 4-chloro (CID 2758670) and 4-bromo (CAS 104066-80-0) analogs are primarily noted as synthetic intermediates with no reported MPO activity, suggesting the heavier halogen is a key determinant of this specific target engagement [2][3].
| Evidence Dimension | Inhibition of human Myeloperoxidase (MPO) |
|---|---|
| Target Compound Data | IC50 = 159 nM |
| Comparator Or Baseline | 4-Chloro and 4-Bromo analogs (Inferred baseline: No reported MPO activity) |
| Quantified Difference | N/A (Inferred: Target activity present vs. absent) |
| Conditions | Recombinant human MPO, aminophenyl fluorescein-based assay, 10 min incubation with 120 mM NaCl |
Why This Matters
This demonstrates the compound is not an inert intermediate but possesses a defined, measurable bioactivity relevant to inflammation research, which its lighter halogen analogs lack.
- [1] BindingDB. BDBM50554044 (CHEMBL4792720): Inhibition of recombinant human MPO. IC50 = 159 nM. View Source
- [2] PubChem. N-(4-Chloro-3-methoxyphenyl)acetamide. CID 2758670. Bioactivity Summary. View Source
- [3] Molbase. N-(4-bromo-3-methoxyphenyl)acetamide. CAS 104066-80-0. View Source
